molecular formula C17H19N5O2S B2959739 4-(1-methyl-1H-pyrazol-4-yl)-2-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034298-59-2

4-(1-methyl-1H-pyrazol-4-yl)-2-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2959739
M. Wt: 357.43
InChI Key: SJLBREJBIDHOCN-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, or research.



Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational methods.



Chemical Reactions Analysis

This involves studying the chemical reactions involving the compound. It includes understanding the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties. These properties can give insights into the compound’s stability, reactivity, and suitability for certain applications.


Scientific Research Applications

Synthesis and Chemical Properties

The compound is involved in the synthesis of H-pyrazolo[5,1-a]isoquinolines through multicomponent reactions that integrate 2-alkynylbenzaldehyde, sulfonohydrazide, and tertiary amine. These reactions are catalyzed by metals such as copper(II) and proceed via intramolecular cyclization and oxidation processes under mild conditions, leading to the formation of the desired products in good yields (Li & Wu, 2011). This method showcases the compound's role in synthesizing complex molecular structures efficiently.

Biological Activity

Further, the biological activity of similar compounds has been explored, revealing their potential as inhibitors of various enzymes. Specifically, derivatives of the compound have shown promising activities as CDC25B inhibitor, TC-PTP inhibitor, and PTP1B inhibitor, highlighting their potential in therapeutic applications (Chen & Wu, 2010). These findings suggest the compound's relevance in drug discovery, particularly in designing enzyme inhibitors.

Structural and Mechanistic Studies

Research on hydrazinoquinolines with trifluoromethyl-β-diketones has shed light on the compound's structural diversity and reaction mechanisms. The studies have revealed the formation of various pyrazole derivatives, depending on the diketone's substitution, and have explored dehydration processes to achieve regioisomeric structures (Singh et al., 1997). These mechanistic insights contribute to a deeper understanding of the compound's chemical behavior and potential synthetic applications.

Sulfonamide Hybrid Compounds

The compound is part of a broader class of sulfonamide-based hybrid compounds, known for their diverse pharmacological activities. These hybrids incorporate various organic scaffolds, leading to a wide range of biological activities, including antibacterial, anti-obesity, and antitumor effects (Ghomashi et al., 2022). The exploration of these hybrids underscores the compound's potential in developing novel therapeutic agents.

Safety And Hazards

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Future Directions

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Please note that the availability of this information depends on the extent of research done on the specific compound. For novel or less-studied compounds, some of this information might not be available. Always refer to appropriate scientific literature and databases for accurate information.


properties

IUPAC Name

4-(1-methylpyrazol-4-yl)-2-(1-methylpyrazol-4-yl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-20-9-14(7-18-20)17-12-22(10-13-5-3-4-6-16(13)17)25(23,24)15-8-19-21(2)11-15/h3-9,11,17H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLBREJBIDHOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-methyl-1H-pyrazol-4-yl)-2-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

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